molecular formula C21H20FN3O2 B2882065 1-(2-fluorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900001-37-8

1-(2-fluorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2882065
CAS No.: 900001-37-8
M. Wt: 365.408
InChI Key: MBVKDUSEHOWUAT-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a dihydropyrrolo[1,2-a]pyrazine core

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the dihydropyrrolo[1,2-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step may involve nucleophilic substitution reactions where a fluorine atom is introduced to the phenyl ring.

    Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

    Formation of the carboxamide group: This step involves the reaction of an amine with a carboxylic acid derivative.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

1-(2-fluorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-fluorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

1-(2-fluorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be compared with other similar compounds, such as:

    1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid: This compound has a similar fluorophenyl and methoxyphenyl structure but differs in the core structure.

    3-(4-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid: This compound also shares similar functional groups but has a different arrangement of the core structure.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-27-16-7-4-6-15(14-16)23-21(26)25-13-12-24-11-5-10-19(24)20(25)17-8-2-3-9-18(17)22/h2-11,14,20H,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVKDUSEHOWUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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